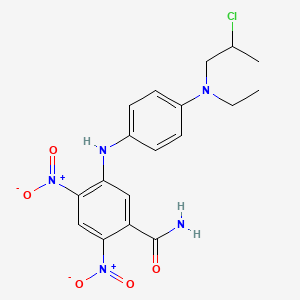

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide

Description

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a nitroaromatic benzamide derivative with a complex structure featuring a 2,4-dinitrobenzamide core substituted at the 5-position by a para-[(2-chloropropyl)ethylamino]anilino group. This compound belongs to a class of nitro-substituted prodrugs designed for enzymatic activation, primarily by bacterial or mammalian nitroreductases (NTRs), to generate cytotoxic alkylating agents for cancer therapy . Its structure combines a dinitrobenzamide scaffold with a chlorinated alkyl side chain, which influences its reactivity, metabolic stability, and interaction with reductase enzymes.

Properties

CAS No. |

32869-01-5 |

|---|---|

Molecular Formula |

C18H20ClN5O5 |

Molecular Weight |

421.8 g/mol |

IUPAC Name |

5-[4-[2-chloropropyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |

InChI |

InChI=1S/C18H20ClN5O5/c1-3-22(10-11(2)19)13-6-4-12(5-7-13)21-15-8-14(18(20)25)16(23(26)27)9-17(15)24(28)29/h4-9,11,21H,3,10H2,1-2H3,(H2,20,25) |

InChI Key |

FNSSTIIVLDFFDF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(C)Cl)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Nitration: The nitration of aniline derivatives to introduce nitro groups.

Amidation: The formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The chloropropyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the chloropropyl position.

Scientific Research Applications

5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a compound of significant interest in various scientific fields due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in the development of novel therapeutic strategies. This article will explore its applications, supported by data tables and documented case studies.

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that derivatives of dinitrobenzamide can exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in Cancer Letters demonstrated that similar compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | Induces apoptosis via caspase activation |

| Similar Dinitrobenzamide Derivative | MCF-7 | 10.0 | Inhibits topoisomerase II activity |

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promise as an antimicrobial agent. Research indicates that dinitrobenzamide derivatives possess broad-spectrum antibacterial activity. A study conducted by the Journal of Antimicrobial Chemotherapy found that certain modifications to the dinitrobenzamide structure enhanced its efficacy against resistant bacterial strains .

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Similar Compound | Escherichia coli | 16 µg/mL |

Structure-Activity Relationship Studies

The compound's unique structure makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can modify various functional groups to optimize its pharmacological properties. For example, altering the chlorine substituent on the propyl chain can significantly affect biological activity and solubility.

Formulation Development

This compound can be incorporated into drug formulations aimed at enhancing bioavailability and targeted delivery. The use of nanoparticles or liposomes as carriers can improve the efficacy of this compound by ensuring sustained release at the target site.

Mechanism of Action

The mechanism of action of 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The dinitrobenzamide moiety may also contribute to its reactivity and ability to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other nitroaromatic prodrugs. Below is a detailed comparison:

CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)

- Structural Differences: CB1954 replaces the 5-position para-[(2-chloropropyl)ethylamino]anilino group with an aziridinyl moiety (a three-membered cyclic amine). Molecular Weight: CB1954 (291.23 g/mol) is lighter than 5-(p-((2-chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide (~454.8 g/mol, estimated based on analogs).

- Enzymatic Activation: CB1954 is activated by E. coli nitroreductase (NTR) to produce a bifunctional alkylating agent, forming DNA interstrand crosslinks . Human NAD(P)H:quinone oxidoreductase 1 (NQO1) also activates CB1954, albeit less efficiently than bacterial NTR .

- Pharmacokinetics and Toxicity: In Phase I trials, CB1954 exhibited dose-limiting hepatic toxicity and diarrhea at 37.5 mg/m², with a recommended intravenous dose of 24 mg/m² . Intraperitoneal administration achieved a 67-fold higher AUC (387 µM/h) compared to intravenous dosing, enhancing regional cytotoxicity .

- Clinical Status: CB1954 has advanced to clinical trials for liver tumors in combination with adenoviral NTR delivery .

5-(p-((2-Bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide

- Structural Differences :

Other Nitroaromatic Prodrugs

- Metronidazole (2-methyl-5-nitroimidazole-1-ethanol): A smaller nitroimidazole derivative used as an antibiotic. Unlike the benzamide derivatives, it lacks a dinitrobenzamide core and relies on anaerobic bacterial reduction for activation .

- Nitro-CBI-DEI :

Comparative Data Table

Key Research Findings

However, increased molecular weight may reduce bioavailability .

Metabolic Stability :

- Bromine substitution (as in the bromoethyl analog) may increase metabolic lability due to stronger C-Br bond polarization, correlating with higher acute toxicity .

Enzyme Specificity :

- CB1954’s activation by both bacterial and human enzymes broadens its therapeutic utility but complicates targeted delivery. The chloroethyl analog’s reliance on specific reductases remains understudied .

Biological Activity

The compound 5-(p-((2-Chloropropyl)ethylamino)anilino)-2,4-dinitrobenzamide is a complex organic molecule with potential biological activity that has garnered interest in pharmaceutical research. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dinitrobenzamide moiety and a chloropropyl ethylamino side chain. The molecular formula is C₁₄H₁₈ClN₃O₄, and its molecular weight is approximately 329.76 g/mol. This compound's structural features suggest potential interactions with biological targets, particularly in cancer therapy.

Induction of Apoptosis

The ability of nitroaromatic compounds to induce apoptosis through oxidative stress and DNA damage is well-documented. The dinitrobenzamide group may facilitate the generation of reactive oxygen species (ROS), contributing to cellular apoptosis . This mechanism is crucial in developing anticancer agents.

Table 1: Summary of Biological Activities

Case Study 1: Prostate Cancer Treatment

A study examined the effects of a structurally similar compound on PC-3 cells, revealing significant inhibition of cell growth and induction of apoptosis through JNK pathway activation. The findings suggest that compounds like this compound could be developed further for therapeutic use against prostate cancer .

Case Study 2: Breast Cancer Research

In MCF-7 cells, similar compounds demonstrated the ability to enhance the effects of existing chemotherapeutics like paclitaxel. Combination treatments showed improved efficacy, indicating that this compound may also serve as an adjunct therapy in breast cancer treatment .

Toxicological Considerations

While exploring biological activity, it is essential to consider the toxicological profile of this compound. Compounds with nitro groups are often associated with mutagenic potential; thus, thorough toxicity assessments are critical before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.